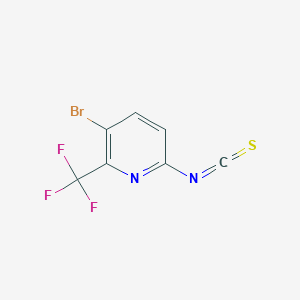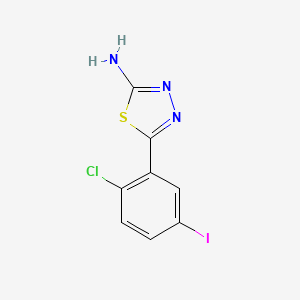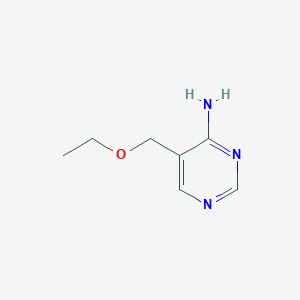![molecular formula C8H9N3O B13687284 8-Methoxy-3-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13687284.png)
8-Methoxy-3-methyl-[1,2,4]triazolo[4,3-a]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Methoxy-3-methyl-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound that belongs to the triazolopyridine family. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The unique structure of this compound, which includes a triazole ring fused to a pyridine ring, makes it a valuable scaffold for various pharmacological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 1,2,4-triazolo[4,3-a]pyridines involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . The reaction involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation .
Industrial Production Methods
Industrial production methods for 8-Methoxy-3-methyl-[1,2,4]triazolo[4,3-a]pyridine typically involve large-scale microwave-mediated synthesis due to its efficiency and scalability. The use of microwave irradiation allows for rapid reaction times and high yields, making it suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
8-Methoxy-3-methyl-[1,2,4]triazolo[4,3-a]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms in the triazole ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the triazole ring.
Scientific Research Applications
8-Methoxy-3-methyl-[1,2,4]triazolo[4,3-a]pyridine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 8-Methoxy-3-methyl-[1,2,4]triazolo[4,3-a]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor by binding to the active sites of enzymes, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to therapeutic effects. For example, it has been shown to inhibit kinases involved in cell proliferation and inflammation .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[1,5-a]pyridine: Similar structure but different ring fusion, leading to distinct biological activities.
1,2,3-Triazole: Contains a triazole ring but lacks the fused pyridine ring, resulting in different chemical properties and applications.
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with a fused ring system, used in similar medicinal chemistry applications.
Uniqueness
8-Methoxy-3-methyl-[1,2,4]triazolo[4,3-a]pyridine is unique due to its specific ring fusion and substitution pattern, which confer distinct biological activities and chemical reactivity. Its methoxy and methyl groups enhance its pharmacokinetic properties, making it a valuable compound for drug development .
Properties
Molecular Formula |
C8H9N3O |
|---|---|
Molecular Weight |
163.18 g/mol |
IUPAC Name |
8-methoxy-3-methyl-[1,2,4]triazolo[4,3-a]pyridine |
InChI |
InChI=1S/C8H9N3O/c1-6-9-10-8-7(12-2)4-3-5-11(6)8/h3-5H,1-2H3 |
InChI Key |
YUFDXZQEQQWYPZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C2N1C=CC=C2OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![5-Fluoro-3-methylbenzo[c]isoxazole](/img/structure/B13687243.png)

![8-[(1R,2R)-2-Hydroxy-2-methylcyclopentyl]-6-iodo-2-[[1-(methylsulfonyl)-4-piperidyl]amino]pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B13687252.png)
![7-Bromoindolo[2,1-b]quinazoline-6,12-dione](/img/structure/B13687256.png)



![Ethyl 5-Chloroimidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B13687282.png)

![2-[(4-Bromo-1-Boc-3-pyrrolidinyl)oxy]ethanol](/img/structure/B13687296.png)
